![molecular formula C42H38O2S4 B372368 5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene](/img/structure/B372368.png)
5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) is an organic molecule that belongs to the class of bithiophenes. These compounds are known for their conjugated systems, which make them useful in various applications, particularly in the field of organic electronics. The presence of phenyl and butoxy groups in the structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Dibutoxybenzene Core: The synthesis begins with the dibutoxylation of 1,4-dibromobenzene using butanol and a suitable base, such as potassium carbonate, under reflux conditions.
Coupling with Bithiophene Units: The dibutoxybenzene core is then coupled with 5-phenyl-2,2’-bithiophene units using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques, such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert any carbonyl groups back to alcohols.
Substitution: The phenyl and bithiophene units can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of nitro or halogen groups on the phenyl or bithiophene rings.
科学研究应用
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): has several scientific research applications:
Organic Electronics: Used as a semiconducting material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes, owing to its conjugated system and sensitivity to environmental changes.
Material Science: Utilized in the synthesis of novel polymers and copolymers for advanced material applications.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
作用机制
The mechanism by which 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) exerts its effects is primarily through its conjugated system, which allows for efficient charge transport and interaction with light. The molecular targets and pathways involved include:
Charge Transport: The conjugated system facilitates the movement of electrons and holes, making it suitable for use in electronic devices.
Photophysical Interactions: The compound can absorb and emit light, making it useful in optoelectronic applications and as a fluorescent probe.
相似化合物的比较
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene): can be compared with other similar compounds, such as:
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(2,2’-bithiophene): Lacks the phenyl groups, resulting in different solubility and electronic properties.
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-methyl-2,2’-bithiophene): Contains methyl groups instead of phenyl groups, affecting its steric and electronic characteristics.
5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-bromo-2,2’-bithiophene): The presence of bromine atoms introduces different reactivity and potential for further functionalization.
The uniqueness of 5,5’‘-(2,5-Dibutoxy-1,4-phenylene)bis(5’-phenyl-2,2’-bithiophene) lies in its specific combination of phenyl and butoxy groups, which enhance its solubility, processability, and electronic properties, making it a versatile compound for various applications.
属性
分子式 |
C42H38O2S4 |
|---|---|
分子量 |
703g/mol |
IUPAC 名称 |
2-[2,5-dibutoxy-4-[5-(5-phenylthiophen-2-yl)thiophen-2-yl]phenyl]-5-(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C42H38O2S4/c1-3-5-25-43-33-27-32(38-20-24-42(48-38)40-22-18-36(46-40)30-15-11-8-12-16-30)34(44-26-6-4-2)28-31(33)37-19-23-41(47-37)39-21-17-35(45-39)29-13-9-7-10-14-29/h7-24,27-28H,3-6,25-26H2,1-2H3 |
InChI 键 |
IBXQWHGUSUEWMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4)OCCCC)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CC=C7 |
规范 SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=CC=C4)OCCCC)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
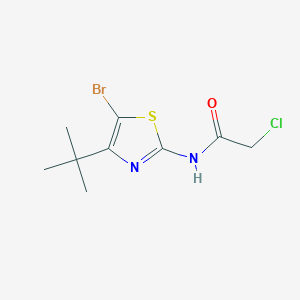
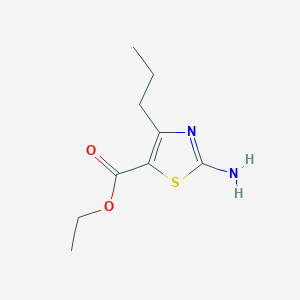
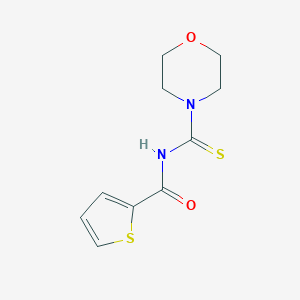
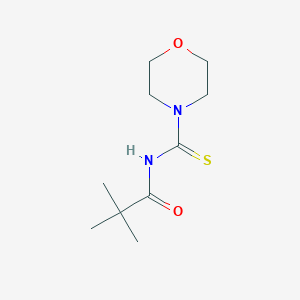
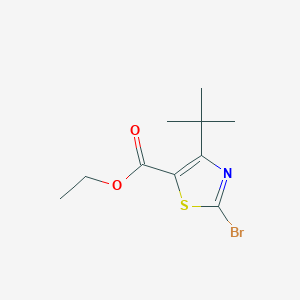
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
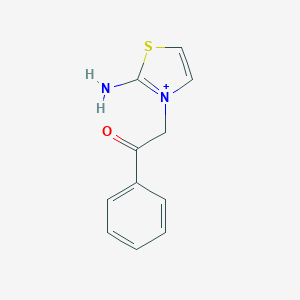
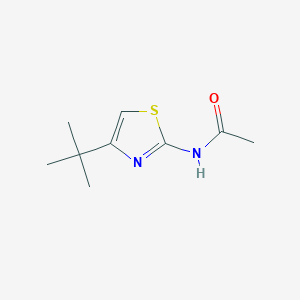
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)
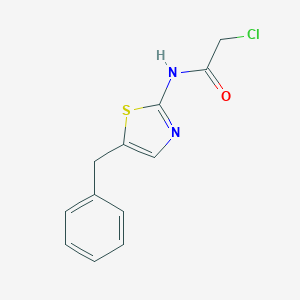
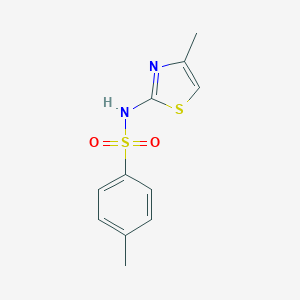

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B372310.png)
